

Technical Guide: Molecular Weight of DL-Isoleucine-d10

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Compound of Interest

Compound Name: DL-Isoleucine-d10

Cat. No.: B10823265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of **DL-Isoleucine-d10**, a deuterated isotopologue of the essential amino acid isoleucine. This document outlines its chemical properties, the empirical basis for its molecular weight determination, and the methodologies used for its verification. **DL-Isoleucine-d10** is a critical tool in metabolomics and pharmacokinetic studies, where it serves as a stable isotope-labeled internal standard for quantification by mass spectrometry.^{[1][2]}

Core Molecular Data

The incorporation of ten deuterium atoms significantly increases the mass of the isoleucine molecule. This mass shift is fundamental to its utility as an internal standard, allowing for clear differentiation from its endogenous, unlabeled counterpart in complex biological matrices. The quantitative details are summarized below.

Compound	Chemical Formula	Molar Mass (g/mol)	Monoisotopic Mass (Da)
DL-Isoleucine	C ₆ H ₁₃ NO ₂	131.17 ^{[3][4][5]}	131.09463
DL-Isoleucine-d10	C ₆ H ₃ D ₁₀ NO ₂	~141.23 ^{[6][7]}	~141.15740 ^[7]

Isotopic Contribution to Molecular Weight

The molecular weight of **DL-Isoleucine-d10** is a direct result of replacing ten protium (^1H) atoms with deuterium (^2H or D) atoms. The standard atomic weight of hydrogen is approximately 1.008 Da, while the atomic mass of a deuterium isotope is approximately 2.014 Da.[8] This substitution adds significant mass, providing a distinct isotopic signature for analytical detection.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The definitive method for confirming the molecular weight and isotopic enrichment of **DL-Isoleucine-d10** is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule.

Objective: To verify the molecular weight and confirm the isotopic purity of a **DL-Isoleucine-d10** sample.

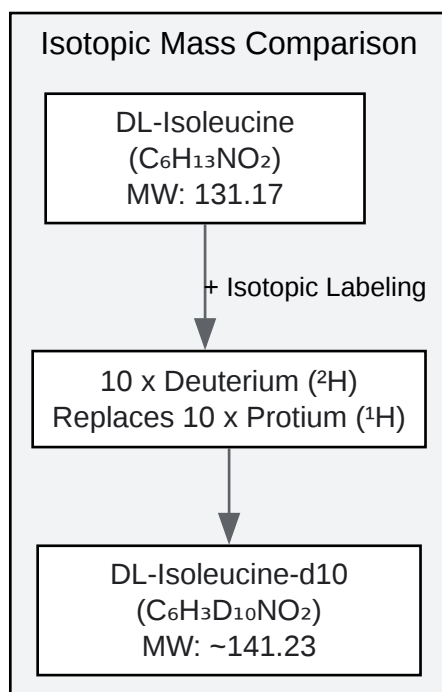
Methodology:

- Sample Preparation:
 - An analytical standard of **DL-Isoleucine-d10** is dissolved in a suitable solvent (e.g., water with sonication) to create a stock solution of known concentration (e.g., 1 mg/mL).[2]
 - A working solution is prepared by diluting the stock solution in an appropriate mobile phase, often a mixture of water and acetonitrile with a small percentage of formic acid to facilitate ionization.
 - An unlabeled DL-Isoleucine standard is prepared in parallel to serve as a control.[9]
- Liquid Chromatography (LC) Separation:
 - The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
 - The analyte is passed through a C18 reversed-phase column to separate it from potential impurities.

- A gradient elution method is typically employed, starting with a high aqueous mobile phase composition and ramping to a high organic phase composition to elute the analyte.
- Mass Spectrometry (MS) Analysis:
 - The eluent from the LC system is directed into the ion source of a high-resolution mass spectrometer (e.g., an Orbitrap or Time-of-Flight instrument).
 - Electrospray Ionization (ESI) in positive ion mode is commonly used, which generates the protonated molecular ion $[M+H]^+$.
 - The mass spectrometer is set to perform a full scan (MS1) analysis to detect the m/z of the intact parent ions.
 - For the unlabeled DL-Isoleucine, the expected $[M+H]^+$ ion would be at $m/z \approx 132.10$.
 - For **DL-Isoleucine-d10**, the expected $[M+H]^+$ ion would be at $m/z \approx 142.16$.
- Data Analysis and Interpretation:
 - The acquired mass spectrum is analyzed to identify the peak corresponding to the $[M+H]^+$ ion of **DL-Isoleucine-d10**.
 - The measured monoisotopic mass is compared to the theoretical (calculated) mass. High-resolution instruments allow this comparison with high accuracy (typically <5 ppm mass error).
 - The isotopic distribution is examined to confirm the incorporation of ten deuterium atoms and to assess the isotopic purity of the standard.[\[10\]](#)[\[11\]](#)

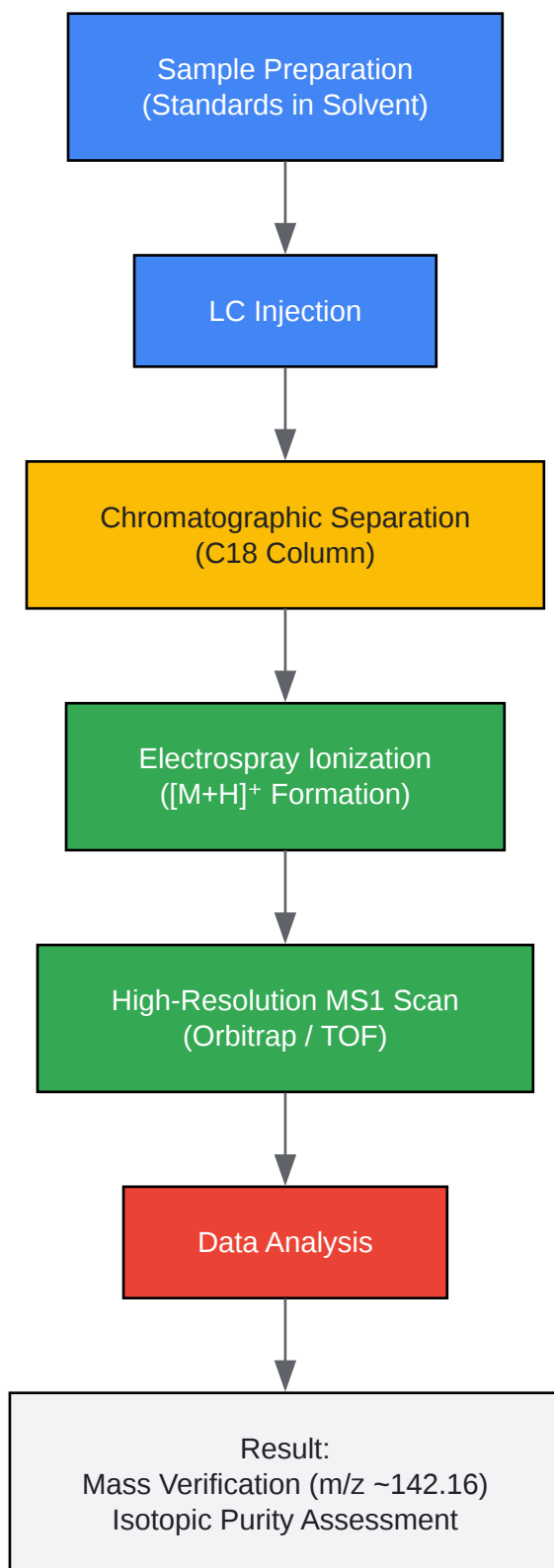
Workflow and Pathway Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the analysis of **DL-Isoleucine-d10**.



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Caption: Logical diagram illustrating the mass increase from unlabeled to deuterated Isoleucine.



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